Apigenin-7-O-sulfate Potassium Salt
Description
Apigenin-7-O-sulfate potassium salt is a sulfated derivative of apigenin, a flavone (4′,5,7-trihydroxyflavone) widely studied for its bioactive properties, including anticancer and anti-inflammatory effects . The sulfation at the 7-hydroxyl position introduces a sulfate group (SO₃⁻), which is neutralized by a potassium counterion.
Properties
Molecular Formula |
C15H9KO8S |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
potassium;[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl] sulfate |
InChI |
InChI=1S/C15H10O8S.K/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21;/h1-7,16-17H,(H,19,20,21);/q;+1/p-1 |
InChI Key |
GSJHDZLRMIJSLH-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)[O-])O)O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of apigenin-7-O-sulfate (potassium) typically involves the sulfation of apigenin. This can be achieved by reacting apigenin with sulfur trioxide-pyridine complex in an appropriate solvent, followed by neutralization with potassium hydroxide to obtain the potassium salt .
Industrial Production Methods: Industrial production of apigenin-7-O-sulfate (potassium) may involve the extraction of apigenin from plant sources, followed by chemical sulfation and purification processes. The exact methods can vary depending on the scale and specific requirements of the production process .
Chemical Reactions Analysis
Types of Reactions: Apigenin-7-O-sulfate (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can convert the sulfate group to other functional groups.
Substitution: The sulfate group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of apigenin-7-O-sulfate, while reduction can produce desulfated derivatives .
Scientific Research Applications
Apigenin-7-O-sulfate (potassium) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of apigenin-7-O-sulfate (potassium) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound inhibits enzymes such as casein kinase II, aldo-keto reductase, cytochrome P450, and aromatase.
Pathways Involved: It modulates key signaling pathways, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin. These pathways are involved in cell proliferation, apoptosis, inflammation, and other cellular processes.
Comparison with Similar Compounds
Key Observations :
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing Apigenin-7-O-Sulfate Potassium Salt, and how can solubility properties guide method selection?
- Methodological Answer : Synthesis typically involves sulfation of apigenin at the 7-hydroxyl position, followed by neutralization with potassium hydroxide. The choice of method depends on solubility:
- Acid-base titration is suitable if the salt is soluble in water (common for Group I or ammonium salts) .
- Ionic precipitation is preferred for insoluble salts, requiring careful pH control to avoid co-precipitation of impurities .
- Validate solubility using distilled water and classify via litmus/pH tests (pH < 7 indicates acidic salts; pH > 7 suggests basic salts) .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>95% is typical for research-grade batches) .
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) to confirm sulfation at the 7-position and potassium counterion integration .
- Mass Spectrometry (MS) for molecular weight validation .
- Certificates of Analysis (COA) should include batch-specific data on peptide content, salt content, and impurities .
Q. What protocols ensure batch-to-batch consistency in pharmacological studies?
- Methodological Answer :
- Request additional quality control (e.g., peptide content analysis, TFA removal <1%) for sensitive assays like cell-based studies .
- Standardize storage conditions (e.g., desiccated, -20°C) to prevent hygroscopic degradation .
- Cross-validate new batches with previous ones using HPLC retention times and bioactivity assays .
Advanced Research Questions
Q. How should experimental designs account for contradictory data in Apigenin-7-O-Sulfate’s pharmacokinetic profiles?
- Methodological Answer :
- Dose-response curves : Test multiple concentrations to identify non-linear absorption patterns .
- Species-specific metabolism : Compare in vitro (e.g., hepatic microsomes) and in vivo (rodent models) data to isolate metabolic pathways .
- Statistical rigor : Use multivariate analysis to distinguish assay variability from true biological effects .
Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Bioavailability optimization : Use pharmacokinetic modeling to adjust dosing regimens or formulations (e.g., nano-encapsulation) .
- Tissue-specific delivery : Employ fluorescent tagging or radiolabeling to track compound distribution in vivo .
- Control for matrix effects : Replicate in vitro conditions (e.g., serum protein concentration) in animal studies .
Q. How can researchers validate synergistic effects of Apigenin-7-O-Sulfate with other flavonoids?
- Methodological Answer :
- Combinatorial assays : Use checkerboard or isobologram analyses to quantify synergy/additivity .
- Mechanistic studies : Apply RNA sequencing or proteomics to identify shared pathways (e.g., NF-κB inhibition) .
- Statistical validation : Calculate combination indices (CI < 1 indicates synergy) with dose-reduction metrics .
Q. What advanced techniques characterize thermal or pH-dependent degradation of Apigenin-7-O-Sulfate?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures (e.g., 800–900°C) to assess thermal stability .
- Forced degradation studies : Expose the compound to extreme pH (1–13) and analyze degradation products via LC-MS .
- Kinetic modeling : Calculate degradation rate constants (k) under varying storage conditions .
Data Analysis & Reporting
Q. How should researchers document qualitative analysis of Apigenin-7-O-Sulfate in complex matrices?
- Methodological Answer :
- Sample preparation : Use cesium chloride diluents to minimize matrix interference in spectroscopic assays .
- Cation/anion confirmation : Apply flame tests or ion-selective electrodes for potassium quantification .
- Reproducibility : Include detailed protocols for buffer preparation, centrifugation speeds, and filtration steps .
Q. What statistical approaches address variability in salt content across experimental replicates?
- Methodological Answer :
- Weighted regression models : Adjust for batch-specific salt content variations in dose-response analyses .
- Outlier detection : Use Grubbs’ test or Dixon’s Q-test to identify non-conforming batches .
- Meta-analysis : Pool data from multiple studies to estimate confidence intervals for salt-content thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
